5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative characterized by a 1,2-dihydropyridine core with substituents at positions 1 (ethyl), 5 (acetyl), and 6 (methyl). The compound’s structure combines electron-withdrawing (acetyl, nitrile) and alkyl groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
5-acetyl-1-ethyl-6-methyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-4-13-7(2)10(8(3)14)5-9(6-12)11(13)15/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBGZVMHLANRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=C(C1=O)C#N)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165752 | |
| Record name | 5-Acetyl-1-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860609-52-5 | |
| Record name | 5-Acetyl-1-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860609-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-1-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoamide Precursors
Base-Catalyzed Ring Closure
The lactam core of the target compound is efficiently constructed via cyclocondensation of β-ketoamide intermediates. For example, 3-acetyl-4-(ethylamino)-6-methyl-2-oxo-2H-pyran undergoes ring-opening in the presence of aqueous ammonia, followed by dehydration to form the dihydropyridine骨架. Subsequent cyanation at position 3 is achieved using trimethylsilyl cyanide (TMSCN) under acidic conditions (HCl/EtOH, 60°C, 12 h), yielding the nitrile group with 85% efficiency.
Critical Parameters:
Alkylation of Pyran-2-one Derivatives
Ethyl Group Introduction via Nucleophilic Substitution
Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2-pyrone) serves as a versatile precursor. Treatment with ethyl bromide in acetone containing potassium carbonate (K₂CO₃) facilitates O-alkylation at the 4-hydroxy position. Subsequent reaction with benzamide derivatives under acidic conditions (H₂SO₄, reflux) induces ring expansion to form the 1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine scaffold.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Acetone | 78% yield |
| Reaction Time | 3 h | <5% byproducts |
| K₂CO₃ Equivalents | 4.0 eq | Max conversion |
Cyanation via Sandmeyer Reaction
A chlorinated intermediate at position 3 (e.g., 5-acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride ) reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C, replacing chloride with nitrile. This method achieves 92% purity but requires rigorous exclusion of moisture to prevent hydrolysis.
Multicomponent Reaction (MCR) Strategies
Modified Hantzsch Dihydropyridine Synthesis
A one-pot MCR combining ethyl acetoacetate , acetonitrile , and ammonium acetate in acetic acid generates the dihydropyridine core. The acetyl and methyl groups are introduced via the β-keto ester, while the nitrile originates from acetonitrile acting as both solvent and reactant. Ethylation at position 1 is accomplished post-cyclization using ethyl iodide and NaH in tetrahydrofuran (THF).
Comparative Yield Analysis:
| Component | Role | Molar Ratio | Final Yield |
|---|---|---|---|
| Ethyl acetoacetate | β-Keto ester donor | 1.0 | 68% |
| Acetonitrile | Nitrile source | 3.0 | - |
| Ammonium acetate | Nitrogen source | 2.5 | - |
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives with additional functional groups.
Reduction: Hydroxylated pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of pyridine compounds exhibit antimicrobial properties. 5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has shown efficacy against various bacterial strains, making it a candidate for the development of new antibiotics. Studies indicate that modifications to the pyridine ring can enhance its antimicrobial potency, suggesting a pathway for developing more effective drugs against resistant bacterial strains .
1.2 Anticancer Properties
This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structure of this compound allows for interaction with specific molecular targets in cancer pathways, making it a valuable lead compound in anticancer drug discovery .
2.1 Enzyme Inhibition
this compound has been studied as a potential inhibitor of various enzymes involved in metabolic processes. For instance, its interaction with enzymes such as cyclooxygenase (COX) suggests anti-inflammatory properties that could be harnessed for treating conditions like arthritis and other inflammatory diseases .
2.2 Neuroprotective Effects
Emerging research indicates that compounds similar to this compound may possess neuroprotective properties. These effects are particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate oxidative stress markers positions it as a candidate for further investigation in neuroprotection .
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The synthetic routes can be optimized to yield high purity and yield, which is crucial for subsequent biological testing.
3.2 Derivative Exploration
Exploring derivatives of this compound can lead to the discovery of new agents with enhanced biological activity or reduced toxicity. Structure–activity relationship (SAR) studies are essential in identifying modifications that improve efficacy while minimizing side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against E.coli and Staphylococcus aureus; potential for antibiotic development. | |
| Anticancer Activity | Inhibition of breast cancer cell proliferation; induction of apoptosis confirmed through flow cytometry. | |
| Neuroprotective Effects | Reduction in oxidative stress markers in neuronal cell cultures; suggests potential use in Alzheimer's treatment. |
Mechanism of Action
The mechanism of action of 5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular formulas, and key properties of the target compound with analogs:
*Note: Calculated based on structural analysis due to lack of explicit data.
Physicochemical Properties
- Lipophilicity : The 1-ethyl group increases lipophilicity compared to hydroxy () or aryl () substituents, enhancing membrane permeability.
- Hydrogen Bonding : The acetyl group at position 5 may participate in hydrogen bonding (as per ), influencing solubility and crystallinity. This contrasts with phenyl () or chloro () groups, which prioritize hydrophobic interactions.
Biological Activity
5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is with a molecular weight of 218.25 g/mol. The compound features a pyridine ring with multiple substituents that may influence its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study by M’hamdi et al. highlighted the effectiveness of related pyridine derivatives against various bacterial strains, suggesting a potential for broad-spectrum antimicrobial activity .
Anticancer Properties
Several studies have explored the anticancer potential of pyridine derivatives. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in vitro. A notable study demonstrated that specific modifications to the pyridine ring could enhance cytotoxicity against human cancer cell lines . This suggests that this compound may also possess similar properties.
Anti-inflammatory Effects
The anti-inflammatory activity of pyridine derivatives has been documented in various studies. Compounds like this compound may inhibit pro-inflammatory cytokines and pathways, potentially providing therapeutic benefits in inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of 5-Acetyl-1-ethyl-6-methyl-2-oxo were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating significant antimicrobial activity.
Case Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis of various pyridine derivatives revealed that 5-Acetyl-1-ethyl-6-methyl-2-oxo exhibited IC50 values of approximately 15 µM against MCF7 breast cancer cells. This finding supports the hypothesis that structural modifications can enhance anticancer efficacy.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted pyridine precursors. For example, hydroxylamine hydrochloride in methanol under reflux (1–2 hours) has been used to synthesize analogous pyridinecarbonitriles with yields exceeding 90% . Optimization involves adjusting catalysts (e.g., acid/base), reaction time, and solvent polarity. Monitoring via TLC or HPLC ensures intermediate stability. Recrystallization from ethanol or methanol improves purity.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1739 cm⁻¹, nitrile at ~2220 cm⁻¹) .
- NMR (¹H/¹³C) to assign substituent positions and confirm tautomeric forms (e.g., dihydropyridine vs. aromatic pyridine) .
- X-ray diffraction (via SHELX programs) for absolute configuration determination, especially to resolve ambiguities in stereochemistry .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow general guidelines for nitriles and ketones:
- Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and lab coats to avoid skin/eye contact .
- Engineering controls : Use fume hoods for synthesis and purification steps.
- Waste disposal : Neutralize nitrile-containing waste with alkaline peroxide before disposal .
Q. How can solubility and stability be assessed for this compound in different solvents?
- Methodological Answer : Conduct a solvent screen (e.g., DMSO, ethanol, acetonitrile) using UV-Vis spectroscopy to monitor absorbance changes over time. For stability, perform accelerated degradation studies under varying pH and temperature conditions, analyzed via HPLC .
Advanced Research Questions
Q. What computational strategies are effective in modeling the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of reactivity. Hybrid models integrating receptor-response data (e.g., docking studies with enzymes) can validate computational predictions against experimental kinetics .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected tautomeric forms)?
- Methodological Answer : Combine dynamic NMR experiments (variable-temperature studies) with X-ray crystallography to identify dominant tautomers. For example, dihydropyridines may exhibit keto-enol tautomerism, which can be quantified using integration ratios in ¹H NMR .
Q. What experimental designs are suitable for studying the compound’s mechanism of action in catalytic cycles or biological systems?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to track reaction pathways in catalytic applications. For biological studies, employ fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinities to target proteins .
Q. How can researchers address discrepancies in bioactivity data across different receptor assays?
- Methodological Answer : Analyze methodological divergence (e.g., receptor heterogeneity, assay conditions). For example, hybrid models comparing single-receptor vs. multi-receptor agonistic profiles (as in odorant studies) can clarify context-dependent bioactivity .
Q. What strategies optimize the compound’s selectivity in multi-component reactions or multi-target biological systems?
- Methodological Answer : Employ directed evolution or high-throughput screening (HTS) to identify reaction conditions or co-factors that enhance selectivity. For biological targets, use cheminformatic tools to map structure-activity relationships (SAR) against related proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
